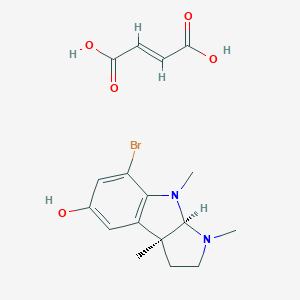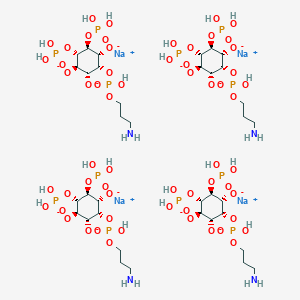
Miap-4,5-bis(phosphate) tetrasodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Miap-4,5-bis(phosphate) tetrasodium salt, also known as ADP-ribose, is a molecule that plays a crucial role in several cellular processes. It is involved in signaling pathways, DNA repair, and gene expression regulation. This molecule has been extensively studied in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mecanismo De Acción
Miap-4,5-bis(phosphate) tetrasodium salt acts as a signaling molecule by binding to specific proteins and modifying their function. It can regulate protein-protein interactions, enzymatic activity, and subcellular localization. This compound can also act as a second messenger in intracellular signaling pathways, such as the calcium signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can modulate ion channel activity, regulate gene expression, and influence cell proliferation and differentiation. This compound has also been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Miap-4,5-bis(phosphate) tetrasodium salt is a useful tool for studying various cellular processes in the laboratory. It can be used to identify and characterize ADP-ribosyltransferases, study DNA repair mechanisms, and investigate intracellular signaling pathways. However, this compound can be difficult to work with due to its instability and susceptibility to degradation. It also requires specialized techniques for detection and quantification.
Direcciones Futuras
There are several future directions for research involving Miap-4,5-bis(phosphate) tetrasodium salt. One area of interest is the development of new ADP-ribosyltransferase inhibitors for use as therapeutics. Another area of research is the investigation of the role of this compound in aging and age-related diseases. Additionally, this compound has potential as a biomarker for disease diagnosis and prognosis.
Métodos De Síntesis
The synthesis of Miap-4,5-bis(phosphate) tetrasodium salt involves the enzymatic conversion of NAD+ to this compound. This reaction is catalyzed by ADP-ribosyltransferases, which transfer the this compound moiety from NAD+ to a protein target. The resulting ADP-ribosylated protein can then be further modified or degraded by other enzymes.
Aplicaciones Científicas De Investigación
Miap-4,5-bis(phosphate) tetrasodium salt is a versatile molecule that has been used in various scientific research applications. It is commonly used as a substrate for ADP-ribosyltransferase assays, which can be used to identify and characterize these enzymes. This compound has also been used as a tool to study DNA repair mechanisms, as it is involved in the repair of DNA damage caused by oxidative stress and other factors.
Propiedades
Número CAS |
145775-12-8 |
|---|---|
Fórmula molecular |
C36H76N4Na4O60P12-8 |
Peso molecular |
1988.6 g/mol |
Nombre IUPAC |
tetrasodium;(1R,2R,3R,4R,5S,6S)-3-[3-aminopropoxy(hydroxy)phosphoryl]oxy-5,6-diphosphonooxycyclohexane-1,2,4-triolate |
InChI |
InChI=1S/4C9H19NO15P3.4Na/c4*10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4*4-9H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q4*-3;4*+1/t4*4-,5-,6-,7-,8+,9+;;;;/m1111..../s1 |
Clave InChI |
ZPXFBSFPSBUYIB-HSBQYEJYSA-N |
SMILES isomérico |
C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Sinónimos |
MIAP-4,5-bis(phosphate) MIAP-4,5-bis(phosphate) tetrasodium salt myo-inositol 2-(3-aminopropyl hydrogen phosphate) 4,5-bisphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



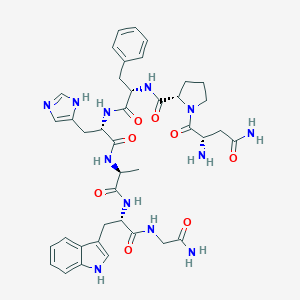
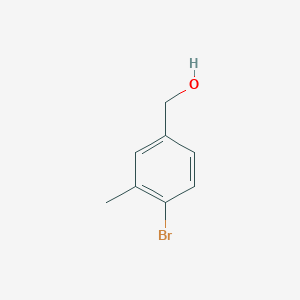
![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)
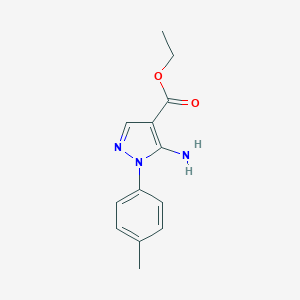



![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
